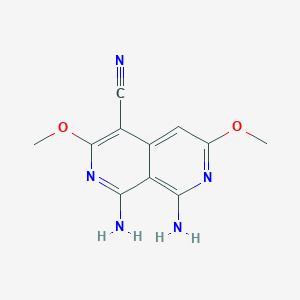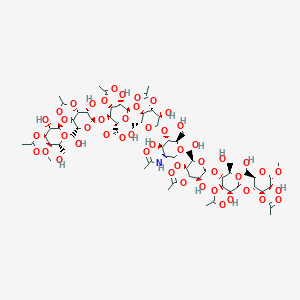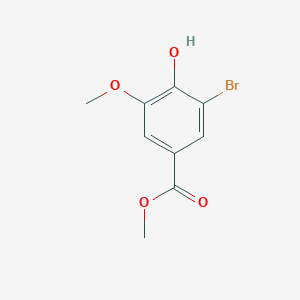![molecular formula C9H14O B025397 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) CAS No. 109583-34-8](/img/structure/B25397.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) is a bicyclic ketone that has been of interest to the scientific community due to its unique structure and potential applications. In 2.1]hept-2-yl-, (1S-exo)-(9CI), its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to its unique structure and reactivity.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI). However, studies have shown that this compound can have toxic effects on certain cell types at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) in lab experiments is its unique structure, which makes it a useful building block for the synthesis of other complex organic molecules. However, the limitations of using this compound in lab experiments include its potential toxicity and the complexity of its synthesis method.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI). One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the exploration of the potential applications of this compound in the field of medicinal chemistry, where it may have therapeutic potential for certain diseases.
Conclusion:
In conclusion, Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is a unique bicyclic ketone that has potential applications in various fields, including organic synthesis and medicinal chemistry. While the synthesis method of this compound is complex, it has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of bicyclo[2.2.1]hept-2-ene with oxygen in the presence of a catalyst. The resulting product is then subjected to further purification steps to yield Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of organic synthesis, where this compound has been used as a building block for the synthesis of other complex organic molecules.
Eigenschaften
CAS-Nummer |
109583-34-8 |
|---|---|
Produktname |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
NDZIFIKZHLSCFR-HRDYMLBCSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@@H]2CC[C@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
Kanonische SMILES |
CC(=O)C1CC2CCC1C2 |
Synonyme |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)







![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

